molecular formula C15H10Cl2N2O4S B10971700 (2-{[3-Cyano-4-(3,4-dichlorophenyl)thiophen-2-yl]amino}-2-oxoethoxy)acetic acid

(2-{[3-Cyano-4-(3,4-dichlorophenyl)thiophen-2-yl]amino}-2-oxoethoxy)acetic acid

Cat. No.: B10971700
M. Wt: 385.2 g/mol
InChI Key: KSCBUDYXHFVVAN-UHFFFAOYSA-N
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Description

2-(2-{[3-CYANO-4-(3,4-DICHLOROPHENYL)-2-THIENYL]AMINO}-2-OXOETHOXY)ACETIC ACID is a complex organic compound characterized by its unique structure, which includes a cyano group, dichlorophenyl group, and a thienyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-{[3-CYANO-4-(3,4-DICHLOROPHENYL)-2-THIENYL]AMINO}-2-OXOETHOXY)ACETIC ACID typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the thienyl intermediate: This involves the reaction of a suitable thiophene derivative with a cyano group and a dichlorophenyl group under controlled conditions.

    Coupling reaction: The thienyl intermediate is then coupled with an amino group to form the desired product.

    Final modification: The product undergoes further modifications, such as oxidation or reduction, to achieve the final structure.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

2-(2-{[3-CYANO-4-(3,4-DICHLOROPHENYL)-2-THIENYL]AMINO}-2-OXOETHOXY)ACETIC ACID can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield higher oxidation state compounds, while reduction may result in the formation of reduced derivatives.

Scientific Research Applications

2-(2-{[3-CYANO-4-(3,4-DICHLOROPHENYL)-2-THIENYL]AMINO}-2-OXOETHOXY)ACETIC ACID has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development.

    Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 2-(2-{[3-CYANO-4-(3,4-DICHLOROPHENYL)-2-THIENYL]AMINO}-2-OXOETHOXY)ACETIC ACID involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-(2-{[3-CYANO-4-(3,4-DICHLOROPHENYL)-2-THIENYL]AMINO}-2-OXOETHOXY)PROPIONIC ACID: Similar structure but with a propionic acid group instead of acetic acid.

    2-(2-{[3-CYANO-4-(3,4-DICHLOROPHENYL)-2-THIENYL]AMINO}-2-OXOETHOXY)BUTYRIC ACID: Similar structure but with a butyric acid group.

Uniqueness

The uniqueness of 2-(2-{[3-CYANO-4-(3,4-DICHLOROPHENYL)-2-THIENYL]AMINO}-2-OXOETHOXY)ACETIC ACID lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C15H10Cl2N2O4S

Molecular Weight

385.2 g/mol

IUPAC Name

2-[2-[[3-cyano-4-(3,4-dichlorophenyl)thiophen-2-yl]amino]-2-oxoethoxy]acetic acid

InChI

InChI=1S/C15H10Cl2N2O4S/c16-11-2-1-8(3-12(11)17)10-7-24-15(9(10)4-18)19-13(20)5-23-6-14(21)22/h1-3,7H,5-6H2,(H,19,20)(H,21,22)

InChI Key

KSCBUDYXHFVVAN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C2=CSC(=C2C#N)NC(=O)COCC(=O)O)Cl)Cl

Origin of Product

United States

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